

# Core Introduction and Strategic Importance

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## Compound of Interest

Compound Name: *tert-Butyl 2,4-dibromobutyrate*

Cat. No.: B3043032

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**tert-Butyl 2,4-dibromobutyrate** is a halogenated aliphatic ester that serves as a valuable building block in advanced organic synthesis. Its molecular architecture, featuring two bromine atoms at distinct positions ( $\alpha$  and  $\gamma$  to the carbonyl group) and a sterically hindering *tert*-butyl ester, provides a unique combination of reactivity and stability. The *tert*-butyl group often acts as a robust protecting group for the carboxylic acid, preventing its participation in reactions until its deliberate removal under specific acidic conditions. The differential reactivity of the C2 and C4 bromine atoms allows for sequential and regioselective transformations, making it a powerful tool for constructing complex molecular scaffolds, particularly heterocyclic systems relevant to medicinal chemistry.

The primary CAS number for this compound is 77629-96-0.[\[1\]](#)[\[2\]](#) It is also referenced by other identifiers, including MDL number MFCD00042954 and Beilstein/REAXYS number 4660530.

## Physicochemical Properties: A Quantitative Overview

Understanding the physical and chemical properties of a reagent is fundamental to its effective use in experimental design. The data below has been compiled from various chemical suppliers and databases to provide a reliable reference.

Property	Value	Source(s)
CAS Number	77629-96-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>14</sub> Br <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	302.00 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[4]</a>
Density	1.562 g/mL at 20 °C	<a href="#">[1]</a>
Boiling Point	275.2 °C at 760 mmHg; 85-98 °C at 6 Torr	<a href="#">[1]</a> <a href="#">[4]</a>
Flash Point	107 °C (224.6 °F) - closed cup	<a href="#">[1]</a>
Refractive Index (n <sub>20/D</sub> )	1.486	<a href="#">[1]</a> <a href="#">[5]</a>
Storage Temperature	2-8°C	<a href="#">[1]</a> <a href="#">[5]</a>
Solubility	Soluble in most organic solvents.	N/A
SMILES String	CC(C)(C)OC(=O)C(Br)CCBr	
InChI Key	IELBUWARMJVXDU-UHFFFAOYSA-N	

## Synthesis Pathway: A Proposed Protocol

While multiple proprietary methods exist, a common and logical laboratory-scale synthesis of **tert-Butyl 2,4-dibromobutyrate** involves the esterification of 2,4-dibromobutyric acid. This acid can be prepared from the bromination of  $\gamma$ -butyrolactone. The tert-butylation step leverages the stability of the tert-butyl carbocation generated *in situ* under acidic conditions.

## Diagram of Proposed Synthesis Workflow

## Step 1: Ring Opening &amp; Bromination

$\gamma$ -Butyrolactone

HBr, PBr<sub>3</sub> (cat.)  
 $\Delta$  (Heat)

2,4-Dibromobutyric Acid

## Step 2: Tert-Butyl Esterification

2,4-Dibromobutyric Acid

Isobutylene, H<sub>2</sub>SO<sub>4</sub> (cat.)  
DCM, 0°C to RT

tert-Butyl 2,4-dibromobutyrate

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Caption: Proposed two-step synthesis of **tert-Butyl 2,4-dibromobutyrate**.

## Detailed Experimental Protocol

Objective: To synthesize **tert-Butyl 2,4-dibromobutyrate** from  $\gamma$ -butyrolactone.

**Pillar of Trustworthiness:** This protocol includes in-process checks and purification steps designed to validate the outcome at each stage. All operations involving corrosive or volatile reagents must be performed in a certified chemical fume hood.

### Step 1: Synthesis of 2,4-Dibromobutyric Acid

- **Apparatus Setup:** Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the setup is dry and under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Charging:** To the flask, add  $\gamma$ -butyrolactone. For each mole of lactone, add approximately 2.5 to 3.0 molar equivalents of 48% hydrobromic acid (HBr).
- **Catalyst Addition:** Cautiously add a catalytic amount of phosphorus tribromide ( $\text{PBr}_3$ ), typically 0.05 equivalents. Causality Explanation:  $\text{PBr}_3$  facilitates the conversion of the intermediate hydroxyl group to a bromide, driving the reaction towards the desired dibrominated product.
- **Reaction:** Heat the mixture to reflux (approximately 120-130°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup and Isolation:** After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether or dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield crude 2,4-dibromobutyric acid.

### Step 2: Esterification to **tert-Butyl 2,4-dibromobutyrate**

- **Apparatus Setup:** In a separate dry, round-bottom flask equipped with a gas inlet and magnetic stirrer, dissolve the crude 2,4-dibromobutyric acid in anhydrous DCM.
- **Catalyst Addition:** Cool the solution to 0°C in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ). Causality Explanation: The strong acid protonates the isobutylene, generating a stable tert-butyl carbocation which is the active electrophile for the esterification.
- **Esterification Reaction:** Bubble isobutylene gas through the cooled solution or add liquefied isobutylene. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

The reaction is self-validating as the consumption of the starting acid can be monitored by TLC.

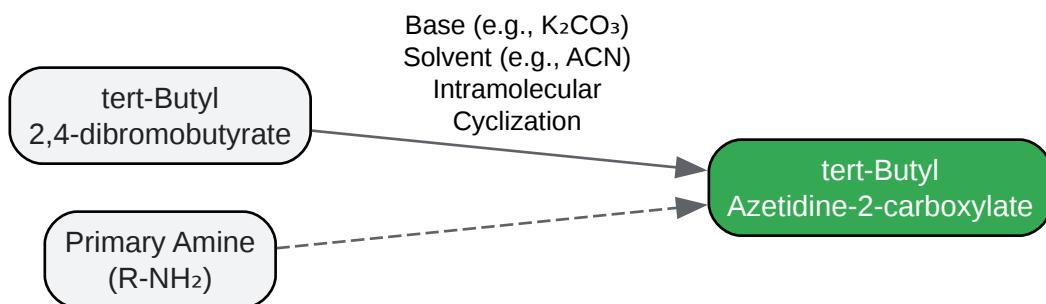
- **Quenching and Workup:** Carefully quench the reaction by pouring it over an ice-cold saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution to neutralize the excess acid. Extract the aqueous layer with DCM.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ . After filtration, remove the solvent in vacuo. The resulting crude product is then purified by vacuum distillation to yield pure **tert-Butyl 2,4-dibromobutyrate** as a colorless to light yellow liquid.

## Core Application in Medicinal Chemistry: Synthesis of Azetidine-2-carboxylates

A primary and high-value application of **tert-Butyl 2,4-dibromobutyrate** is its role as a precursor to substituted azetidine-2-carboxylic acids.<sup>[5]</sup> Azetidines are four-membered nitrogen-containing heterocycles that are considered valuable scaffolds in drug discovery. They act as constrained bioisosteres of larger rings like pyrrolidine or piperidine, often improving metabolic stability and binding affinity.

The reaction proceeds via an intramolecular nucleophilic substitution. A primary amine attacks one of the electrophilic carbons bearing a bromine atom, and the resulting intermediate cyclizes to form the stable azetidine ring. The  $\alpha$ -bromo ester functionality makes this an ideal substrate for this transformation.

## Diagram of Azetidine Ring Formation



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Caption: Key application: Cyclization to form an azetidine-2-carboxylate.

Expert Insight: The choice of base and solvent is critical for optimizing yield and minimizing side reactions. A non-nucleophilic base like potassium carbonate ( $K_2CO_3$ ) or diisopropylethylamine (DIPEA) is preferred to deprotonate the amine without competing in the substitution reaction. Solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically used to ensure solubility of all reactants. The tert-butyl ester is crucial here, as it is stable to these basic conditions and can be removed later in a synthetic sequence if the free carboxylic acid is desired.

The tert-butyl group is a common motif in drug molecules, often added to enhance metabolic stability or to provide steric bulk that can improve binding to a biological target.<sup>[6]</sup> By using **tert-Butyl 2,4-dibromobutyrate**, chemists can introduce this valuable functional group while simultaneously constructing a key heterocyclic core.

## Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent, particularly halogenated compounds.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed inside a chemical fume hood.
- Hazards: While a specific, detailed safety data sheet (SDS) for this exact compound is not universally available in the search results, related brominated esters are known to be corrosive, causing skin and eye burns, and are often lachrymators (substances that cause tearing).<sup>[7][8]</sup> It is prudent to treat **tert-Butyl 2,4-dibromobutyrate** with the same level of caution. It is classified as a combustible liquid.
- First Aid:
  - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.<sup>[7]</sup>
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.<sup>[7]</sup>

- Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[7]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. The recommended storage temperature is between 2°C and 8°C. [1][5]

## Conclusion

**tert-Butyl 2,4-dibromobutyrate** is more than a simple reagent; it is a strategic tool for the synthesis of complex organic molecules. Its defining features—a stable tert-butyl ester protecting group and two differentially reactive bromine atoms—provide chemists with a reliable and versatile platform for constructing key structural motifs like azetidines. A thorough understanding of its properties, synthesis, and safe handling protocols, as outlined in this guide, is essential for unlocking its full potential in research and development.

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